

# An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromochroman

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## Compound of Interest

Compound Name: **6-Bromochroman**

Cat. No.: **B1278623**

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **6-bromochroman**. The document details predicted spectral data, outlines experimental protocols for acquiring such data, and includes visualizations to illustrate analytical workflows.

## Data Presentation

The following tables summarize the predicted quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, alongside the observed mass spectrometry data for **6-bromochroman**.

## $^1\text{H}$ NMR Spectral Data (Predicted)

The  $^1\text{H}$  NMR spectrum of **6-bromochroman** is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants ( $J$ ) are in Hertz (Hz).

Proton Assignment	Predicted Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-5	~7.20	d	J = 2.0
H-7	~7.15	dd	J = 8.4, 2.0
H-8	~6.70	d	J = 8.4
H-2 (OCH <sub>2</sub> )	~4.20	t	J = 5.2
H-4 (ArCH <sub>2</sub> )	~2.80	t	J = 6.5
H-3 (CH <sub>2</sub> )	~2.00	m	-

## <sup>13</sup>C NMR Spectral Data (Predicted)

The predicted <sup>13</sup>C NMR spectrum of **6-bromochroman** will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) [ppm]
C-8a	~154.0
C-4a	~129.5
C-7	~129.0
C-5	~128.0
C-8	~118.0
C-6	~115.0
C-2	~66.0
C-4	~29.0
C-3	~22.0

## Mass Spectrometry Data

The mass spectrum of **6-bromochroman** is characterized by the presence of bromine, which has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in nearly equal abundance. This results in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[1][2] The molecular weight of **6-bromochroman** is approximately 213.07 g/mol .[3]

m/z	Interpretation
212/214	[M] <sup>+</sup> molecular ion peak corresponding to the <sup>79</sup> Br and <sup>81</sup> Br isotopes.
133	[M - Br] <sup>+</sup> , loss of a bromine radical.
131	[M - Br - H <sub>2</sub> ] <sup>+</sup>
103	Fragmentation of the chroman ring.

## Experimental Protocols

The following sections outline generalized methodologies for acquiring high-quality NMR and mass spectra for chroman derivatives like **6-bromochroman**.

### NMR Spectroscopy

#### Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-20 mg of the **6-bromochroman** sample for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.[4]
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl<sub>3</sub>) is a common choice for compounds of this type.[4]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]
- Pulse Program: A standard one-pulse sequence is typically used.[1]
- Temperature: 298 K (25 °C).[4]
- Spectral Width: Approximately 12-15 ppm.[1]
- Acquisition Time: 2-4 seconds.[4]
- Relaxation Delay: 1-5 seconds.[4]
- Number of Scans: 8 to 16 scans are generally sufficient.[4]
- Referencing: The spectrum is referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm) or an internal standard such as TMS ( $\delta = 0.00$  ppm).

### $^{13}\text{C}$ NMR Acquisition Parameters

- Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[4]
- Spectral Width: Approximately 200-220 ppm.[1]
- Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.[4]
- Referencing: The spectrum is referenced to the solvent peak of  $\text{CDCl}_3$  ( $\delta = 77.16$  ppm).[4]

## Mass Spectrometry

### Sample Introduction and Ionization

- Sample Introduction: The **6-bromochroman** sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]

- Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like **6-bromochroman**.<sup>[1]</sup>

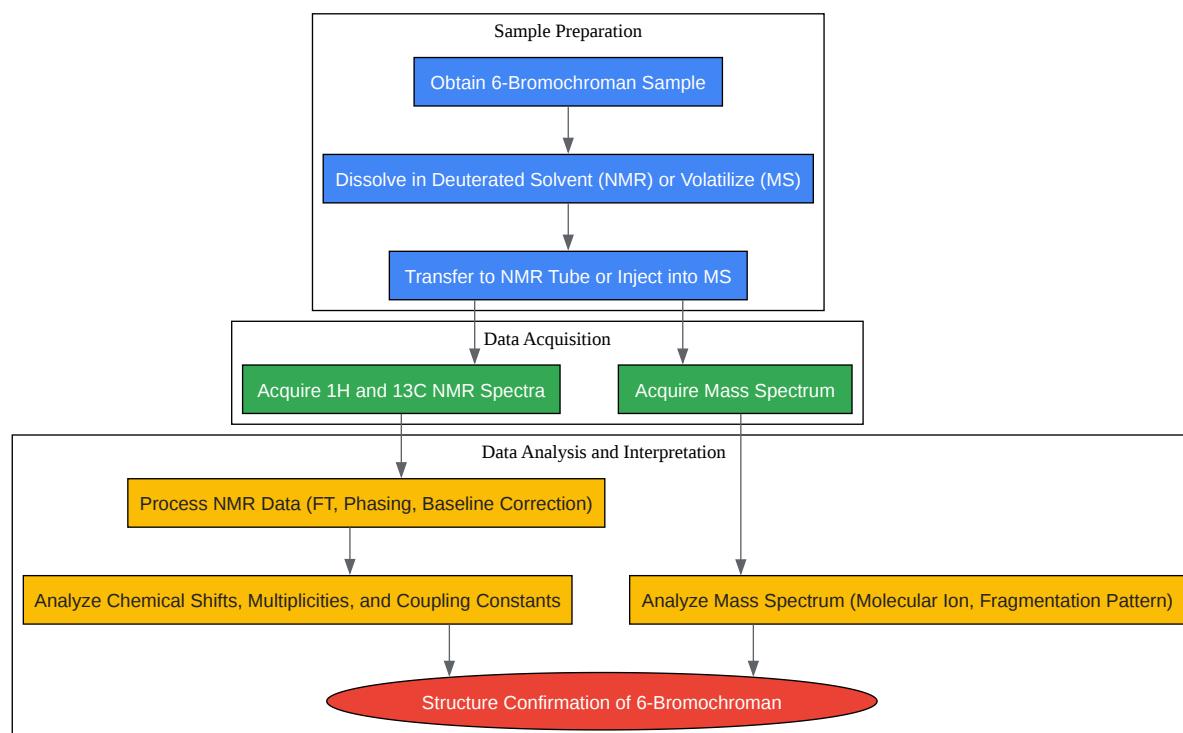
#### Mass Analysis and Detection

- Mass Analyzer: The ionized fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer such as a quadrupole or time-of-flight (TOF).<sup>[1]</sup>
- Detection: A detector records the abundance of each ion, generating a mass spectrum.<sup>[1]</sup>

## Visualizations

### Workflow for Spectroscopic Analysis

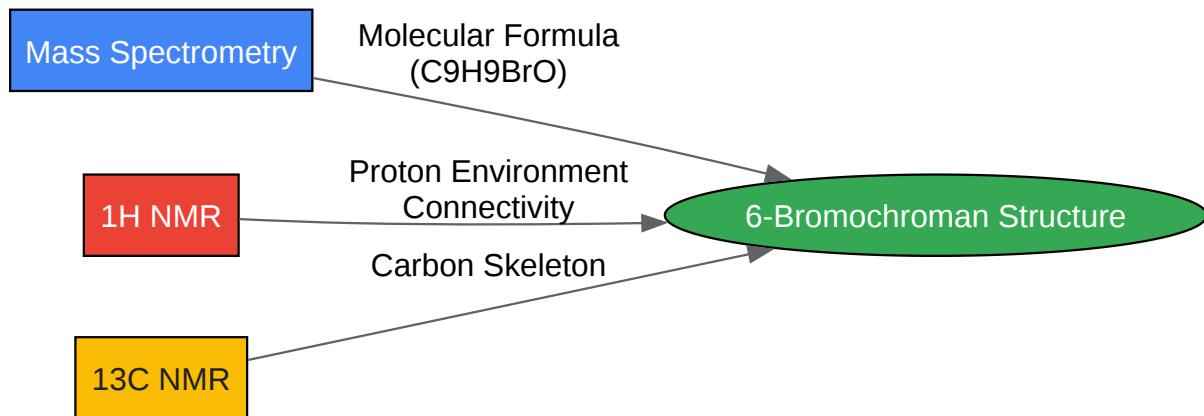
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-bromochroman**.

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Caption: General workflow for the spectroscopic analysis of **6-bromochroman**.

## Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different types of spectroscopic data in the structural elucidation of **6-bromochroman**.



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Caption: Relationship of spectroscopic data to structural elucidation.

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